Z-Leu-Leu-Glu-AMC

Vue d'ensemble

Description

Z-Leu-Leu-Glu-AMC is a fluorogenic substrate for the caspase-like activity of the proteasome . The activity may be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole . It is used for the peptidylglutamyl peptide hydrolyzing (PGPH) activity or the caspase-like activity of the 20S and 26S proteasomes .

Synthesis Analysis

This compound is synthesized and used as a fluorogenic substrate for the peptidylglutamyl peptide hydrolyzing (PGPH) activity or the caspase-like activity of the 20S and 26S proteasomes . The released AMC can be detected by a fluorimeter or plate reader at excitation/emission wavelengths of 380 nm/460 nm, respectively .Molecular Structure Analysis

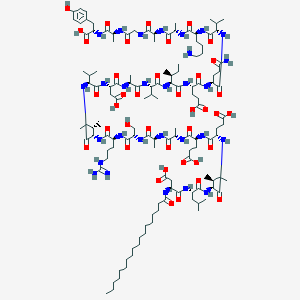

The molecular formula of this compound is C35H44N4O9 . Its molecular weight is 664.75 Da . The structure of Z-LLE-AMC is 644.8 Da, Ex=345nM, Em=445nM, Cas# 348086-66-8 .Chemical Reactions Analysis

This compound is a fluorogenic substrate that gets hydrolyzed by the β1 subunit of the 20S proteasome . The caspase-like activity can be measured using a working concentration of 20-50μM substrate .Physical And Chemical Properties Analysis

This compound is an off-white powder . It is soluble in dimethylformamide .Applications De Recherche Scientifique

Mesure de l'activité du protéasome

“Z-Leu-Leu-Glu-AMC” est un excellent substrat fluorogène pour mesurer l'activité peptidylglutamyl-peptide-hydrolysante (PGPH) du protéasome 20S . Le protéasome 20S est un complexe protéinase multicatalytique qui joue un rôle crucial dans la dégradation des protéines cellulaires .

Quantification de l'activité de type caspase

Ce composé est un substrat fluorogène pour l'hydrolase peptidique post-glutamate de type caspase du protéasome 26S ou du cœur protéolytique 20S . L'activité de type caspase peut être quantifiée par détection fluorescente de l'AMC libre (également connue sous le nom de 7-amino-4-méthylcoumarine), qui est excitée à 340-360 nm et émet à 440-460 nm .

Application du fluorochrome

“this compound” a un rôle de fluorochrome . Un fluorochrome est un colorant fluorescent utilisé pour colorer les échantillons biologiques .

Recherche en biologie cellulaire

Ce composé est utilisé dans la recherche en biologie cellulaire, en particulier dans l'étude de la protéolyse et du système ubiquitine/protéasome . Il est généralement utilisé dans les lysats cellulaires après un traitement expérimental

Mécanisme D'action

- Its primary target is the 20S proteasome , specifically the peptidylglutamyl peptide hydrolyzing (PGPH) or caspase-like activity within the proteasome .

- The fluorescence emitted by AMC can be quantified, allowing researchers to measure the proteasome’s activity .

- Downstream effects include maintaining protein quality control, regulating cell signaling, and influencing cell fate .

- Solubility data indicate that it dissolves well in DMSO (100 mg/mL) but may precipitate at higher concentrations .

- Proper storage conditions involve sealed storage away from moisture, with long-term storage at -80°C or -20°C .

- AMC fluorescence serves as a readout for proteasome activity, allowing researchers to assess its function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Orientations Futures

Z-Leu-Leu-Glu-AMC is a valuable tool in the study of proteasome activity. It has been used in various research studies, including those investigating the role of the proteasome in muscle wasting of experimental arthritis , the analysis of proteasomal complexes in mouse brain regions , and the effects of short-term exposure to an obesogenic diet on proteasome-mediated protein degradation in the hypothalamus of female rats . Future research may continue to utilize this substrate to further our understanding of proteasome function and its role in various biological processes.

Analyse Biochimique

Biochemical Properties

Z-Leu-Leu-Glu-AMC interacts with the 20S and 26S proteasomes, which are protein complexes that degrade unneeded or damaged proteins by proteolysis . The interaction between this compound and these proteasomes is characterized by the hydrolysis of the compound, which can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The hydrolysis of this compound by proteasomes influences cellular function by regulating protein degradation . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with proteasomes . The compound serves as a substrate for the proteasomes’ enzymatic activity, leading to its hydrolysis . This process can influence the activity of the proteasomes and thus regulate protein degradation within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the activity of the proteasomes can be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation, where it interacts with the 20S and 26S proteasomes . The hydrolysis of this compound can influence metabolic flux and metabolite levels within this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with proteasomes

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of measuring PGPH activity in the context of proteasome research?

A1: The proteasome is a critical cellular complex responsible for degrading a wide range of proteins involved in various cellular processes. It possesses three main enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH). Measuring the activity of each of these enzymatic activities, including PGPH, provides valuable insights into the overall functionality of the proteasome. This is particularly important when studying the effects of potential drug candidates, like proteasome inhibitors, as they can have varying effects on each of these activities. []

Q2: How is Z-Leu-Leu-Glu-AMC used to measure PGPH activity?

A2: this compound acts as a substrate for the PGPH activity of the proteasome. The "AMC" portion of the molecule is a fluorophore that is quenched when attached to the peptide. Upon cleavage by the PGPH activity of the proteasome, the AMC is released, resulting in an increase in fluorescence. This fluorescence increase is directly proportional to the PGPH activity, allowing for its quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)